molecular formula C14H18O4 B14566821 Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol CAS No. 61305-32-6

Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol

Cat. No.: B14566821
CAS No.: 61305-32-6
M. Wt: 250.29 g/mol
InChI Key: OUJYRAJHJMFGCV-UHFFFAOYSA-N
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Description

Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol is a complex organic compound that combines the properties of acetic acid and a substituted cyclopentene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-phenylmethoxycyclopent-2-en-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenylmethoxycyclopent-2-en-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium iodide (NaI), ammonia (NH3)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halides, amines

Scientific Research Applications

Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;4-phenylmethoxycyclopent-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to fully elucidate the molecular mechanisms underlying its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid: A simple carboxylic acid with widespread use in industry and research.

    Phenylmethoxycyclopentene: A related compound with similar structural features but lacking the acetic acid moiety.

Uniqueness

Acetic acid;4-phenylmethoxycyclopent-2-en-1-ol is unique due to its combination of a cyclopentene ring with a phenylmethoxy group and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

61305-32-6

Molecular Formula

C14H18O4

Molecular Weight

250.29 g/mol

IUPAC Name

acetic acid;4-phenylmethoxycyclopent-2-en-1-ol

InChI

InChI=1S/C12H14O2.C2H4O2/c13-11-6-7-12(8-11)14-9-10-4-2-1-3-5-10;1-2(3)4/h1-7,11-13H,8-9H2;1H3,(H,3,4)

InChI Key

OUJYRAJHJMFGCV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1C(C=CC1OCC2=CC=CC=C2)O

Origin of Product

United States

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